Methyl 4-ethoxy-4-iminobutanoate
Description
Methyl 4-ethoxy-4-iminobutanoate is an ester derivative featuring an ethoxyimino functional group. The compound’s core structure includes a butanoate backbone with a methyl ester group and an ethoxy-substituted imine, which influences its reactivity, solubility, and applications in organic synthesis.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 4-ethoxy-4-iminobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-6(8)4-5-7(9)10-2/h8H,3-5H2,1-2H3 |
InChI Key |
KQZVWYBDCRBHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-Ethoxy-4-Iminobutanoate Hydrochloride
- Structural Differences: The ethyl ester analog (C8H15NO3) replaces the methyl ester with an ethyl group, slightly increasing molecular weight and hydrophobicity .
- Key Properties: Predicted collision cross-section (CCS) for [M+H]+: 139.4 Ų ([M+Na]+: 147.3 Ų), suggesting a compact molecular conformation . SMILES: CCOC(=N)CCC(=O)OCC highlights the ethoxyimino and ester functionalities.
- Synthesis : Likely synthesized via similar pathways as methyl analogs, such as esterification or imine formation under acidic conditions.
Methyl 4-(Hydroxyimino)Butanoate
- Functional Group Variation: Replaces the ethoxyimino group with a hydroxyimino moiety (C5H9NO3) .
- Impact on Reactivity: The hydroxy group increases polarity, enhancing solubility in polar solvents compared to the ethoxy-substituted compound. InChI: InChI=1S/C5H9NO3/c1-9-5(7)3-2-4-6-8/h4,8H,2-3H2,1H3 confirms the hydroxylimino structure .
- Applications: Hydroxyimino derivatives are often intermediates in pharmaceutical synthesis due to their chelating properties.
4-Methoxy-2,4-Dioxobutanoic Acid
- Structural Similarity: Shares a butanoate backbone but replaces the imino group with a ketone and methoxy group (similarity score: 0.87) .
- Higher acidity due to the presence of two carbonyl groups.
- Synthesis : Likely synthesized via oxidation or ester hydrolysis pathways.
Methyl 4-Amino-4-Phenylbutanoate Hydrochloride
- Substituent Variation: Introduces a phenyl group and amino substituent (CAS: 56523-55-8) .
- Properties: The aromatic phenyl group enhances UV activity and rigidity. The protonated amino group increases water solubility compared to the ethoxyimino analog.
- Applications : Used in peptide mimetics and drug design due to its chiral center and aromatic interactions.
Physical and Chemical Properties
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